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Introduction
B026 is a potent and selective small-molecule inhibitor of the histone acetyltransferases (HATs)

p300 and CREB-binding protein (CBP).[1][2] These two proteins are highly homologous

transcriptional co-activators that play a crucial role in a wide array of cellular processes,

including proliferation, differentiation, and apoptosis, through the acetylation of histone and

non-histone proteins. Dysregulation of p300/CBP activity has been implicated in various

diseases, particularly cancer, making them attractive therapeutic targets. B026 was identified

through an artificial-intelligence-assisted drug discovery pipeline and has demonstrated

significant anti-tumor activity in preclinical models.[2] This technical guide provides a

comprehensive overview of the selectivity profile of B026, including its on-target potency,

cellular activity, and the methodologies used for its evaluation.

Data Presentation
On-Target Enzymatic Activity
The inhibitory activity of B026 against the primary targets, p300 and CBP, was determined

through enzymatic assays. The half-maximal inhibitory concentration (IC50) values

demonstrate the high potency of B026 for these histone acetyltransferases.
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Target IC50 (nM)

p300 1.8[1][2]

CBP 9.5[1][2]

Cellular Anti-proliferative Activity
The anti-proliferative effects of B026 have been evaluated in a panel of cancer cell lines. The

IC50 values from these cell-based assays indicate that B026 effectively inhibits the growth of

various cancer cell types, with particular potency in hematological and androgen receptor-

positive prostate cancer lines.

Cell Line Cancer Type IC50 (nM)

Maver-1 Mantle Cell Lymphoma 2.6[1]

MV-4-11 Acute Myeloid Leukemia 4.2[1]

22Rv1 Prostate Cancer 4.4[1]

LnCaP-FGC Prostate Cancer 9.8[1]

Kasumi-1 Acute Myeloid Leukemia 40.5[1]

K562 Chronic Myeloid Leukemia 104.4[1]

Off-Target Selectivity Profile
A comprehensive off-target selectivity profile for B026 against a broad panel of kinases and

other enzymes is not publicly available in the reviewed literature. For potent inhibitors like

B026, thorough off-target screening is a critical step in preclinical development to assess

potential side effects and to understand the full mechanism of action. The selectivity of histone

acetyltransferase inhibitors is a known challenge, with some compounds exhibiting

promiscuous activity. Therefore, the interpretation of cellular effects should consider the

possibility of off-target interactions until a comprehensive selectivity screen is available.

Experimental Protocols
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p300/CBP Histone Acetyltransferase (HAT) Enzymatic
Assay
This protocol outlines a general procedure for determining the in vitro potency of inhibitors

against p300/CBP HAT activity.

Materials:

Recombinant human p300 or CBP enzyme

Histone H3 or H4 peptide substrate

Acetyl-CoA

[³H]-Acetyl-CoA (radiolabeled)

HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)

B026 inhibitor (or other test compounds)

P81 phosphocellulose filter paper

Scintillation cocktail

Scintillation counter

Procedure:

Prepare a reaction mixture containing HAT assay buffer, recombinant p300 or CBP enzyme,

and the histone peptide substrate.

Add serial dilutions of B026 or control compounds to the reaction mixture.

Initiate the reaction by adding a mixture of Acetyl-CoA and [³H]-Acetyl-CoA.

Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
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Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose

filter paper.

Wash the filter papers extensively with a wash buffer (e.g., 50 mM sodium

carbonate/bicarbonate buffer, pH 9.2) to remove unincorporated [³H]-Acetyl-CoA.

Dry the filter papers and place them in scintillation vials with a scintillation cocktail.

Measure the incorporated radioactivity using a scintillation counter.

Calculate the percentage of inhibition for each compound concentration relative to the

vehicle control and determine the IC50 value using non-linear regression analysis.

In Vitro Cell Proliferation (MTT) Assay
This protocol describes a colorimetric assay to assess the effect of B026 on the proliferation of

cancer cell lines.

Materials:

Cancer cell lines of interest

Complete cell culture medium

B026 inhibitor

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

DMSO

96-well cell culture plates

Microplate reader

Procedure:

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere

overnight.
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Treat the cells with a serial dilution of B026 (typically ranging from picomolar to micromolar

concentrations) for a specified duration (e.g., 72 hours). Include a vehicle-only control.

After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C,

allowing viable cells to reduce the MTT to formazan crystals.

Carefully remove the medium and dissolve the formazan crystals in DMSO.

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Calculate the percentage of cell viability for each treatment relative to the vehicle control and

determine the IC50 value by plotting a dose-response curve.

Western Blot Analysis of H3K27 Acetylation
This protocol details the procedure to measure the effect of B026 on the acetylation of Histone

H3 at lysine 27 (H3K27Ac), a key substrate of p300/CBP.

Materials:

Cancer cells treated with B026

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

Protein assay kit (e.g., BCA)

SDS-PAGE gels

PVDF membrane

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies: anti-H3K27Ac and anti-total Histone H3 (as a loading control)

HRP-conjugated secondary antibody

Chemiluminescent substrate

Imaging system
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Procedure:

Lyse the treated cells with RIPA buffer and determine the protein concentration.

Denature the protein samples by boiling in Laemmli buffer.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary anti-H3K27Ac antibody overnight at 4°C.

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour

at room temperature.

Detect the signal using a chemiluminescent substrate and an imaging system.

Strip the membrane and re-probe with an anti-total Histone H3 antibody to normalize for

protein loading.

Quantify the band intensities to determine the change in H3K27Ac levels upon B026
treatment.

RT-qPCR Analysis of MYC Expression
This protocol outlines the steps to quantify the expression of the MYC oncogene, a

downstream target of the p300/CBP pathway, following treatment with B026.

Materials:

Cancer cells treated with B026

RNA extraction kit

cDNA synthesis kit

SYBR Green or TaqMan-based qPCR master mix

Primers for MYC and a reference gene (e.g., GAPDH or ACTB)
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RT-qPCR instrument

Procedure:

Extract total RNA from treated and control cells.

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

Perform qPCR using the synthesized cDNA, specific primers for MYC and a reference gene,

and a qPCR master mix.

The thermal cycling conditions typically include an initial denaturation step, followed by 40

cycles of denaturation, annealing, and extension.

Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative

fold change in MYC expression in B026-treated samples compared to controls, normalized

to the reference gene.
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Caption: B026 mechanism of action in the p300/CBP signaling pathway.
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Caption: Experimental workflow for evaluating the selectivity and activity of B026.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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